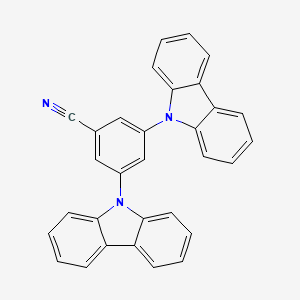
3,5-Di(9H-carbazol-9-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di(9H-carbazol-9-yl)benzonitrile is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound consists of a benzonitrile core substituted with two carbazolyl groups at the 3 and 5 positions, which contribute to its stability and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(9H-carbazol-9-yl)benzonitrile typically involves the reaction of carbazole with a suitable benzonitrile derivative. One common method is the Suzuki coupling reaction, where carbazole is reacted with a halogenated benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbazole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3,5-Di(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 3,5-Di(9H-carbazol-9-yl)benzonitrile involves its interaction with various molecular targets. The carbazole groups are electron-donating, while the nitrile group is electron-withdrawing. This combination allows the compound to participate in charge transfer processes, making it effective in electronic applications. The extended conjugation of the molecule also contributes to its stability and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tri(9-carbazolyl)benzene: Similar structure but with three carbazole groups.
4,4’-Di(9-carbazolyl)biphenyl: Contains two carbazole groups attached to a biphenyl core.
2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: A more complex derivative with additional tert-butyl groups
Uniqueness
3,5-Di(9H-carbazol-9-yl)benzonitrile is unique due to its specific substitution pattern, which provides a balance of electronic properties and stability. This makes it particularly suitable for applications in OLEDs and other electronic devices .
Eigenschaften
Molekularformel |
C31H19N3 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3,5-di(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C31H19N3/c32-20-21-17-22(33-28-13-5-1-9-24(28)25-10-2-6-14-29(25)33)19-23(18-21)34-30-15-7-3-11-26(30)27-12-4-8-16-31(27)34/h1-19H |
InChI-Schlüssel |
QHDXMMCGGVJXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


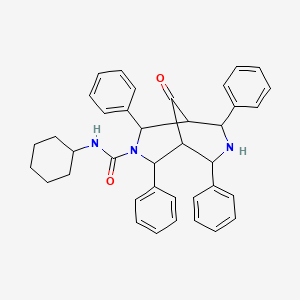


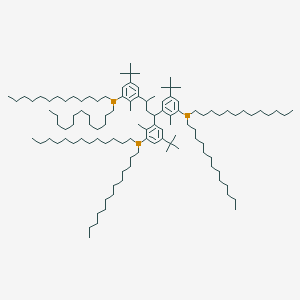
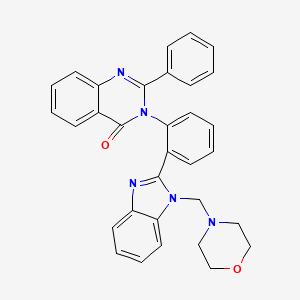
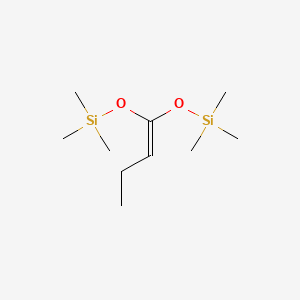



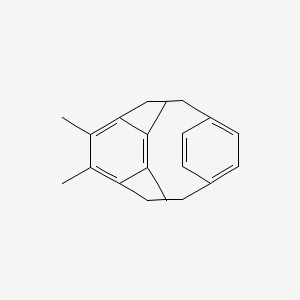

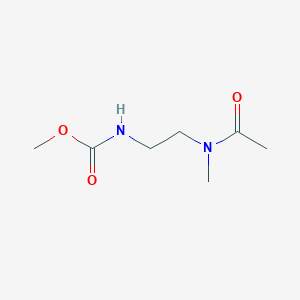
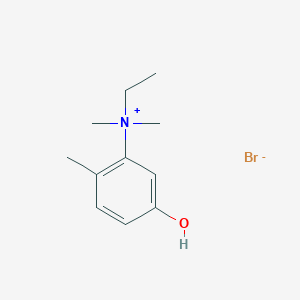
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
